(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
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Overview
Description
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is categorized under kinase modulators and cytokine and growth factor signaling modulators . This compound is used in various research areas, including memory, learning, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves the reaction of stearic acid with ®-2,2-Dimethyl-1,3-dioxolane-4-methanol . The reaction typically occurs under esterification conditions, where the carboxylic acid group of stearic acid reacts with the hydroxyl group of ®-2,2-Dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Stearic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves its interaction with specific molecular targets, such as kinases and cytokine receptors . The compound modulates signaling pathways by binding to these targets, thereby influencing cellular processes like growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
- ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is unique due to its specific stereochemistry and its ability to modulate kinase activity and cytokine signaling pathways . This makes it particularly valuable in research focused on memory, learning, and cognition .
Properties
Molecular Formula |
C24H46O4 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl octadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3/t22-/m0/s1 |
InChI Key |
OSKVRYMCKSTGKS-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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